(4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
(4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazole-based ligand characterized by a stereochemically defined dihydrooxazole core (4S,5R configuration) substituted with two phenyl groups at the 4- and 5-positions. The 2-position is functionalized with a [2,2'-bipyridin]-6-yl group, which enhances its coordination capacity and optical properties. This compound is part of a broader class of ligands designed for metal coordination and nucleic acid interactions, particularly targeting G-quadruplex DNA structures due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-3-10-18(11-4-1)23-24(19-12-5-2-6-13-19)29-25(28-23)22-16-9-15-21(27-22)20-14-7-8-17-26-20/h1-17,23-24H/t23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDHXAKJQALBJP-BJKOFHAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H19N3O. It features a bipyridine moiety which is known for its ability to coordinate with metal ions and its role in various biochemical processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins .
- Case Study 2 : Another study reported that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models of colorectal cancer .
Enzyme Inhibition
The compound exhibits notable enzyme inhibitory activity. It has been identified as a potent inhibitor of several key enzymes involved in cancer metabolism:
- Example : Inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression related to cell cycle and apoptosis .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Study Findings : The compound demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:
- Metal Coordination : The bipyridine structure allows for coordination with transition metals which can modulate enzyme activity and influence cellular signaling pathways.
- Gene Regulation : By inhibiting HDACs and other regulatory proteins, the compound can alter gene expression patterns that favor apoptosis in cancer cells.
- Membrane Interaction : Its lipophilic nature aids in penetrating bacterial membranes leading to antimicrobial effects.
Data Summary Table
Comparison with Similar Compounds
Key Physical Properties :
- Molecular formula: C₃₁H₂₄N₃O
- Molecular weight: 454.55 g/mol (calculated)
- Stereochemistry: Two defined stereocenters (4S,5R) .
- Hydrogen bond acceptors: 3 (based on oxazole and bipyridyl moieties) .
- LogP (hydrophobicity): Estimated XlogP ~4.3 (similar to methylpyridyl analogs) .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related ligands with variations in substituents and stereochemistry (Table 1).
Key Observations :
- Substituent Impact : The [2,2'-bipyridin]-6-yl group in the target compound provides superior π-π stacking with G-quadruplex DNA compared to smaller substituents (e.g., methylpyridyl), resulting in higher binding affinity (Ka = 2–5 × 10⁵ M⁻¹) and selectivity (>100-fold for c-myc over dsDNA) .
- Stereochemistry : The 4S,5R configuration optimizes spatial alignment for end-stacking interactions with G-quadruplex loops, unlike diastereomers like (4R,5S)-naphthyridyl analogs, which show reduced affinity .
- Optical Properties : Only the target compound exhibits significant emission enhancement (200×) upon c-myc binding, attributed to restricted intramolecular motion in the bipyridyl-oxazole system .
Findings :
- The oxazole side chain contributes to moderate thermal stabilization (ΔTm ~25°C) but excels in optical signaling, unlike morpholino analogs, which prioritize stabilization over emission response .
- Molecular docking simulations confirm that the bipyridyl group in the target compound aligns parallel to G-tetrads, while side chains interact with loop residues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is typically synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization of the intermediate oxazoline ring and coupling with 2,2'-bipyridine derivatives. High stereochemical control (>99% enantiomeric excess) is achieved using chiral auxiliaries and verified via polarimetry and chiral HPLC . Catalytic asymmetric methods are less common but may employ transition metal complexes for enantioselective C–N bond formation .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., bipyridyl vs. phenyl groups) .
- IR : C=N and C–O stretching frequencies (~1650 cm and ~1250 cm) verify the oxazoline ring .
- Mass spectrometry : High-resolution MS identifies molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration for chiral centers (4S,5R) .
Q. What role does the bipyridyl moiety play in the compound’s applications?
- Methodological Answer : The 2,2'-bipyridyl group enhances metal-coordination capabilities, making the compound a ligand for catalytic systems (e.g., asymmetric catalysis) or luminescent probes. Its π-conjugated structure also supports photophysical studies, such as fluorescence quenching in presence of metal ions .
Advanced Research Questions
Q. How do enantiomeric variations (e.g., 4R,5S vs. 4S,5R) affect the compound’s interaction with biological targets like G-quadruplex DNA?
- Methodological Answer : Enantioselectivity is critical for biomolecular interactions. For example, the (4S,5R) enantiomer shows stronger binding to c-Myc oncogene promoter G-quadruplex DNA compared to its (4R,5S) counterpart, as demonstrated via surface plasmon resonance (SPR) and circular dichroism (CD). Molecular docking simulations reveal stereospecific hydrogen bonding and π-stacking interactions .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 83–94% vs. lower yields in scaled-up reactions)?
- Methodological Answer : Yield discrepancies often arise from solvent purity, catalyst loading, or reaction scale. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .
- Inert atmosphere : Prevents oxidation of intermediates during cyclization .
- Column chromatography : Enhances purification efficiency for diastereomeric byproducts .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Stability studies involve:
- Thermogravimetric analysis (TGA) : Assesses thermal decomposition profiles.
- UV-Vis spectroscopy : Monitors degradation kinetics in acidic/basic media.
- HPLC-MS : Identifies degradation products (e.g., hydrolyzed oxazoline rings) .
Q. What advanced applications exist for derivatives of this compound in supramolecular chemistry?
- Methodological Answer : Derivatives functionalized with phosphine or stannyl groups (e.g., (4R,5S)-2-(2-(diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole) serve as precursors for organometallic polymers. Wilkinson’s catalyst-mediated dehydrogenation polymerization generates conjugated polymers with tunable electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
